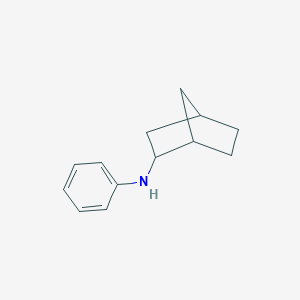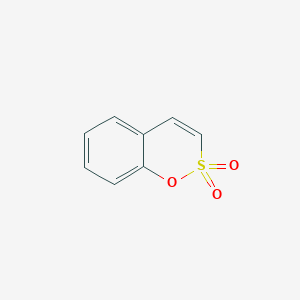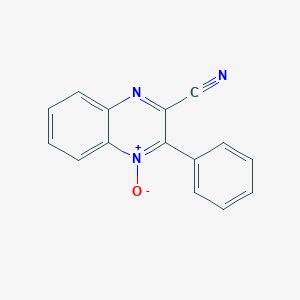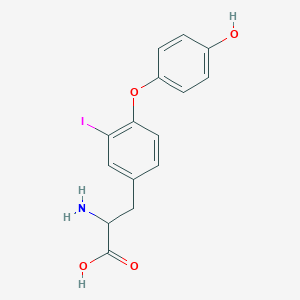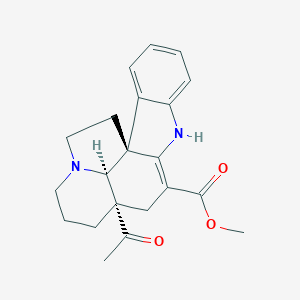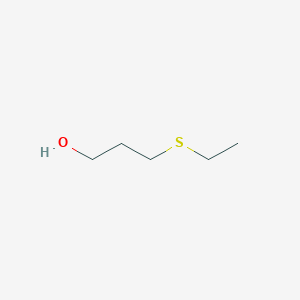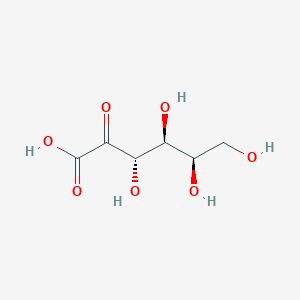
9,10-Dihydro-1,2-phenanthrenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Dihydro-1,2-phenanthrenediamine, also known as DPD, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising area of study for researchers in various fields.
Mecanismo De Acción
The mechanism of action of 9,10-Dihydro-1,2-phenanthrenediamine is not yet fully understood, but it is believed to involve the formation of a complex with metal ions, which can then be detected using fluorescence spectroscopy. This mechanism has been studied extensively and has been found to be effective in a range of applications.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the ability to inhibit the activity of various enzymes and to induce apoptosis in cancer cells. In addition, this compound has been found to have antioxidant properties, making it a potential candidate for the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
9,10-Dihydro-1,2-phenanthrenediamine has several advantages for use in lab experiments, including its high purity and stability, as well as its ability to selectively detect metal ions. However, there are also some limitations to its use, including its potential toxicity and the need for specialized equipment for detection.
Direcciones Futuras
There are several future directions for research on 9,10-Dihydro-1,2-phenanthrenediamine, including the development of new synthesis methods, the investigation of its potential applications in drug discovery and materials science, and the exploration of its mechanism of action. In addition, further studies are needed to determine the safety and efficacy of this compound for use in various applications.
In conclusion, this compound is a promising area of study for researchers in various fields. Its potential applications in scientific research, as well as its range of biochemical and physiological effects, make it a valuable tool for investigating a variety of phenomena. With further research, this compound has the potential to contribute to the development of new therapies and technologies in a range of fields.
Métodos De Síntesis
9,10-Dihydro-1,2-phenanthrenediamine can be synthesized using a variety of methods, including the reduction of 9,10-phenanthrenequinone with sodium borohydride or the reaction of 1,2-dibromo-9,10-phenanthrenequinone with ammonia. These methods have been used successfully to produce high-quality this compound for research purposes.
Aplicaciones Científicas De Investigación
9,10-Dihydro-1,2-phenanthrenediamine has been studied for its potential use in a range of scientific research applications, including as a fluorescent probe for the detection of metal ions and as a reagent for the synthesis of various organic compounds. In addition, this compound has been found to have potential applications in the fields of biochemistry, pharmacology, and materials science.
Propiedades
Número CAS |
18264-92-1 |
|---|---|
Fórmula molecular |
C14H14N2 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
9,10-dihydrophenanthrene-1,2-diamine |
InChI |
InChI=1S/C14H14N2/c15-13-8-7-11-10-4-2-1-3-9(10)5-6-12(11)14(13)16/h1-4,7-8H,5-6,15-16H2 |
Clave InChI |
VNSDFQDTCWUTAH-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31 |
SMILES canónico |
C1CC2=C(C=CC(=C2N)N)C3=CC=CC=C31 |
Sinónimos |
9,10-Dihydro-1,2-phenanthrenediamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




